N'-[(E)-(2,4-dihydroxyphenyl)methylidene]pyridine-2-carbohydrazide
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Overview
Description
N’-[(E)-(2,4-dihydroxyphenyl)methylidene]pyridine-2-carbohydrazide is a chemical compound known for its potential applications in various scientific fields. This compound features a pyridine ring linked to a carbohydrazide group, with a 2,4-dihydroxyphenyl moiety attached via a methylene bridge. Its unique structure allows it to participate in diverse chemical reactions and exhibit significant biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2,4-dihydroxyphenyl)methylidene]pyridine-2-carbohydrazide typically involves the condensation reaction between 2,4-dihydroxybenzaldehyde and pyridine-2-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general procedure is as follows:
Reactants: 2,4-dihydroxybenzaldehyde and pyridine-2-carbohydrazide.
Solvent: Ethanol.
Conditions: Reflux for several hours.
Product Isolation: The reaction mixture is cooled, and the precipitate is filtered and washed with cold ethanol to obtain the pure product.
Industrial Production Methods
For industrial-scale production, the process may be optimized to enhance yield and purity. This can involve:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.
Purification Techniques: Such as recrystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2,4-dihydroxyphenyl)methylidene]pyridine-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones.
Reduction: The imine group can be reduced to an amine.
Substitution: The phenolic hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of ether or ester derivatives.
Scientific Research Applications
N’-[(E)-(2,4-dihydroxyphenyl)methylidene]pyridine-2-carbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its potential anti-cancer and anti-inflammatory activities.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The biological activity of N’-[(E)-(2,4-dihydroxyphenyl)methylidene]pyridine-2-carbohydrazide is primarily attributed to its ability to interact with various molecular targets. The compound can:
Scavenge Free Radicals: Due to its phenolic hydroxyl groups, it can neutralize free radicals, reducing oxidative stress.
Inhibit Enzymes: It can bind to and inhibit enzymes involved in inflammatory pathways.
Induce Apoptosis: In cancer cells, it can trigger programmed cell death by interacting with cellular pathways.
Comparison with Similar Compounds
N’-[(E)-(2,4-dihydroxyphenyl)methylidene]pyridine-2-carbohydrazide can be compared with other similar compounds such as:
N’-[(E)-(2-methylphenyl)methylidene]pyridine-2-carbohydrazide: Differing by the substitution on the phenyl ring, which can affect its reactivity and biological activity.
N’-[(E)-(2,4-dimethylphenyl)methylidene]pyridine-2-carbohydrazide: Featuring additional methyl groups, which can influence its solubility and interaction with molecular targets.
The uniqueness of N’-[(E)-(2,4-dihydroxyphenyl)methylidene]pyridine-2-carbohydrazide lies in its dihydroxyphenyl moiety, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C13H11N3O3 |
---|---|
Molecular Weight |
257.24 g/mol |
IUPAC Name |
N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]pyridine-2-carboxamide |
InChI |
InChI=1S/C13H11N3O3/c17-10-5-4-9(12(18)7-10)8-15-16-13(19)11-3-1-2-6-14-11/h1-8,17-18H,(H,16,19)/b15-8+ |
InChI Key |
KPWQVUHCVXDZIK-OVCLIPMQSA-N |
Isomeric SMILES |
C1=CC=NC(=C1)C(=O)N/N=C/C2=C(C=C(C=C2)O)O |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NN=CC2=C(C=C(C=C2)O)O |
Origin of Product |
United States |
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